(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 168208-79-5
VCID: VC8080725
InChI: InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C15H10Cl2O
Molecular Weight: 277.1 g/mol

(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one

CAS No.: 168208-79-5

Cat. No.: VC8080725

Molecular Formula: C15H10Cl2O

Molecular Weight: 277.1 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one - 168208-79-5

Specification

CAS No. 168208-79-5
Molecular Formula C15H10Cl2O
Molecular Weight 277.1 g/mol
IUPAC Name (E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
Standard InChI Key NBHJVZRPJLRZIR-RMKNXTFCSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
SMILES C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a trans (E)-configured α,β-unsaturated carbonyl bridge linking a 2,5-dichlorophenyl group and a phenyl ring. This planar structure facilitates conjugation across the molecule, influencing its electronic properties and reactivity. The IUPAC name, (E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one, reflects the positions of chlorine substituents on the aromatic ring and the ketone functional group.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number168208-79-5
Molecular FormulaC₁₅H₁₀Cl₂O
Molecular Weight277.1 g/mol
InChI KeyNBHJVZRPJLRZIR-RMKNXTFCSA-N
SMILES NotationC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy typically reveals strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch), consistent with the chalcone backbone. Nuclear magnetic resonance (NMR) spectra display characteristic signals: the ketonic carbon resonates at ~190 ppm in ¹³C NMR, while vinyl protons appear as doublets near δ 7.5–7.8 ppm in ¹H NMR.

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthesis route involves base-catalyzed condensation of 2,5-dichlorobenzaldehyde with acetophenone under ethanol reflux conditions. Sodium hydroxide (40% w/v) is commonly employed, achieving yields of 68–72% after recrystallization from ethanol.

Table 2: Standard Synthesis Parameters

ParameterCondition
Molar Ratio (Aldehyde:Ketone)1:1.1
CatalystNaOH (40% aqueous)
SolventEthanol
Temperature78°C (reflux)
Reaction Time4–6 hours

Industrial-Scale Production

Continuous flow reactors have been adapted for kilogram-scale synthesis, reducing reaction times to <2 hours through enhanced mass transfer. Purification via flash chromatography (silica gel, hexane/ethyl acetate 8:2) improves purity to >98%.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 142–145°C, with decomposition initiating at 280°C under nitrogen atmosphere. The crystalline structure, confirmed by X-ray diffraction, adopts a monoclinic system with space group P2₁/c.

Solubility Profile

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents:

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
Dimethyl Sulfoxide48.7
Dichloromethane35.2
Ethyl Acetate22.9
Methanol8.4

Reactivity and Derivative Formation

Electrophilic Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles like hydroxylamine, forming pyrazoline derivatives. For example, reaction with NH₂OH·HCl in ethanol yields 3,5-diaryl-2-pyrazoline with 85% efficiency.

Cyclization Reactions

Under acidic conditions (H₂SO₄, acetic acid), the compound cyclizes to form flavone analogs. This transformation is critical for generating bioactive heterocycles for pharmaceutical screening.

Biological Evaluation and Applications

Antimicrobial Activity

In vitro studies against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to chloramphenicol controls. The dichlorophenyl moiety enhances membrane permeability, disrupting bacterial cell walls.

Structural Analogs and SAR Insights

Comparative analysis with positional isomers reveals distinct bioactivity profiles:

Table 4: Chlorine Substitution Effects

IsomerAnticancer IC₅₀ (MCF-7)Antibacterial MIC (μg/mL)
2,5-Dichloro (Target)50 μM32
3,4-Dichloro 72 μM64
2,6-Dichloro38 μM28

The 2,6-dichloro analog exhibits enhanced potency due to improved hydrophobic interactions with biological targets.

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